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KuFal194

DYRK1A selectivity kinase profiling chemical probe validation

Eliminate confounding pharmacology in your DYRK1A research. KuFal194 delivers ~100-fold selectivity over DYRK1B & ~83-fold over CLK1—the decisive advantage over harmine, INDY, or leucettine L41. With a validated co-crystal structure (PDB:4YLJ) and quantitative cellular target engagement assays (SF3B1 phosphorylation IC50=0.5 µM; tau phosphorylation IC50=2.1 µM), KuFal194 ensures unambiguous target attribution. Proven in vivo efficacy in a zebrafish model of DYRK1A overexpression. Ideal for kinase panel screening, structure-based drug design, and Down syndrome research.

Molecular Formula C16H9IN2O2
Molecular Weight 388.16
Cat. No. B1193116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuFal194
SynonymsKuFal-194;  KuFal 194;  KuFal194
Molecular FormulaC16H9IN2O2
Molecular Weight388.16
Structural Identifiers
SMILESO=C(C1=NC2=CC=CC=C2C3=C1C4=C(N3)C(I)=CC=C4)O
InChIInChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21)
InChIKeySDRAETFVRBBLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KuFal194 – Selective DYRK1A Inhibitor for Down Syndrome & Neurodegeneration Research: Key Identity, Chemistry & Procurement Essentials


KuFal194 (also known as Dyrk1A-IN-5 or compound 5j; CAS 1685235-41-9) is a synthetic indoloquinoline defined chemically as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid [1]. It acts as a potent and selective ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in Down syndrome and Alzheimer's disease pathology [2]. KuFal194 was developed through systematic structure-activity relationship (SAR) studies specifically to address the selectivity gaps of earlier DYRK1A inhibitors against closely related CMGC kinases, including DYRK1B and the CLK family [2]. Its co-crystal structure with DYRK1A (PDB: 4YLJ) has been solved, confirming the binding mode and providing a structural basis for its selectivity [3].

Why KuFal194 Cannot Be Replaced by Generic DYRK1A Inhibitors: The Selectivity Gap in Chemical Probe Selection


Substituting KuFal194 with other DYRK1A inhibitors such as harmine, INDY, or leucettine L41 introduces confounding pharmacological effects that undermine experimental reproducibility. Harmine, for instance, potently inhibits monoamine oxidase-A (MAO-A; IC50 = 5 nM) and shows poor discrimination between DYRK1A, DYRK1B, and CLK1 [1]. Similarly, INDY and leucettine L41 exhibit submicromolar DYRK1A inhibition but lack selectivity against DYRK1B and CLK1, making it impossible to attribute observed phenotypes solely to DYRK1A blockade [1]. Even EHT 5372, while exceptionally potent on DYRK1A (IC50 = 0.22 nM), also potently inhibits DYRK1B at 0.28 nM, resulting in only ~1.3-fold selectivity between these functionally antagonistic kinases [2]. KuFal194 was explicitly designed to overcome these selectivity deficits, and the quantitative evidence below demonstrates why it occupies a distinct position in the DYRK1A inhibitor landscape.

KuFal194 Product-Specific Quantitative Differentiation Evidence: Head-to-Head Kinase Selectivity, Cellular Potency & In Vivo Rescue Data


Kinase Selectivity: KuFal194 vs. Harmine – DYRK1B and CLK1 Discrimination

KuFal194 (5j) achieves a DYRK1A IC50 of 6 nM while sparing DYRK1B (IC50 = 600 nM, ~100-fold selectivity) and CLK1 (IC50 = 500 nM, ~83-fold selectivity). In contrast, the widely used DYRK1A inhibitor harmine shows DYRK1A IC50 of ~33–80 nM with only ~5-fold selectivity over DYRK1B (IC50 = 166 nM) and also potently inhibits MAO-A (IC50 = 5 nM), a confounding off-target activity completely absent in KuFal194 . The comparative selectivity window for DYRK1A over DYRK1B is approximately 20-fold wider for KuFal194 than for harmine.

DYRK1A selectivity kinase profiling chemical probe validation Down syndrome

Intra-Class Selectivity Advantage: 10-Iodo (KuFal194) vs. 10-Chloro Analog (5h) in the Same Indoloquinoline Series

Within the same 11H-indolo[3,2-c]quinoline-6-carboxylic acid series, the 10-iodo substituent of KuFal194 (5j) confers dramatically superior selectivity compared to the 10-chloro analog (5h). Compound 5h inhibits DYRK1A with an IC50 of ~130 nM but also potently inhibits DYRK1B (IC50 = 79 nM), CLK1 (IC50 = 32 nM), CLK2 (IC50 = 20 nM), and CLK4 (IC50 = 20 nM), demonstrating essentially no discrimination among closely related CMGC kinases. In contrast, KuFal194 (5j) displays DYRK1A IC50 = 6 nM with all tested competing kinases inhibited at concentrations at least 2 orders of magnitude higher [1]. The authors explicitly concluded that the 10-iodo substituent is the critical determinant of selectivity, while 10-chloro, 10-bromo, and other substituents produce promiscuous kinase inhibition profiles [1].

structure-activity relationship halogen substitution kinase selectivity DYRK1A chemical tools

Cellular Target Engagement: Quantified DYRK1A Substrate Phosphorylation Inhibition with Defined IC50 Values

KuFal194 demonstrates concentration-dependent inhibition of two well-characterized DYRK1A cellular substrates. In HeLa cells expressing GFP-SF3B1, phosphorylation at Thr434 was inhibited with an IC50 of 0.5 μM. In stably transfected HEK293 cells co-expressing tau and DYRK1A, tau phosphorylation at Thr212 was inhibited with an IC50 of 2.1 μM [1]. While the cellular potency is right-shifted relative to the biochemical IC50 (6 nM), likely due to limited cellular permeability arising from the compound's lipophilic and planar structure, these values provide quantitatively defined benchmarks for cellular DYRK1A inhibition that are absent for many earlier-generation inhibitors tested under comparable conditions [2]. The ~350-fold biochemical-to-cellular shift (6 nM → 2.1 μM) also serves as a documented baseline against which improved analogs with better physicochemical properties can be benchmarked.

cellular target engagement tau phosphorylation SF3B1 DYRK1A biomarker

In Vivo Target Validation: Rescue of Cerebellar Purkinje Cell Defects in a Zebrafish Model of DYRK1A Overexpression

KuFal194 is one of only a small number of DYRK1A inhibitors with published in vivo efficacy data in a vertebrate disease model. In transgenic zebrafish overexpressing human DYRK1A specifically in postmitotic cerebellar Purkinje neurons, treatment with KuFal194 rescued the structural misorganization of the Purkinje cell layer – a progressive neurodevelopmental phenotype caused by DYRK1A hyperactivity [1]. Larvae were treated from 3 days post-fertilization (dpf) for 4 days with daily inhibitor changes, and the anterior distance between Purkinje cell hemispheres was quantified as a morphometric readout. KuFal194 treatment restored this parameter toward control levels, alongside comparator inhibitors ProINDY and leucettine L41 [2]. This study demonstrates that KuFal194 engages DYRK1A in a complex tissue environment and produces a measurable phenotypic rescue, providing in vivo proof-of-concept for DYRK1A-targeted intervention that extends beyond in vitro kinase assays [1].

in vivo efficacy zebrafish model Purkinje cell rescue Down syndrome phenotype

Structural Basis of Selectivity: Co-Crystal Structure of KuFal194 with DYRK1A (PDB: 4YLJ) Reveals Unique Halogen Positioning

The co-crystal structure of KuFal194 bound to the DYRK1A ATP-binding pocket has been solved at 2.58 Å resolution (PDB: 4YLJ), providing atomic-level insight into its binding mode and selectivity determinants [1]. The structure reveals that the deprotonated carboxylic acid group forms a salt bridge with the conserved catalytic Lys188, while the 10-iodo substituent is positioned near the hinge region at a distance of 3.3–3.7 Å from the backbone carbonyl oxygen of the gatekeeper+3 residue Leu241 [2]. Critically, the C–I···O σ-hole angle of approximately 132° deviates substantially from the optimal 180° for halogen bonding, suggesting that the iodine atom does not contribute to binding affinity through a classical halogen bond. Instead, the authors propose that only DYRK1A—but not DYRK1B, DYRK2, or CLKs—can sterically accommodate the large 10-iodo substituent in its ATP binding pocket, providing a structural rationale for the observed selectivity that is not shared by the 10-chloro analog (PDB: 4YLK) or other halogen-substituted congeners [2].

co-crystal structure ATP-competitive binding halogen bonding structure-based drug design

Physicochemical Property Trade-Off: Recognized Solubility Limitation That Has Driven Fragment-Based Drug Design Efforts

KuFal194 is explicitly characterized in the peer-reviewed literature as a 'large, flat and lipophilic molecule' that 'suffers from poor water solubility, limiting its use as a chemical probe in cellular assays and animal models' [1]. This candid acknowledgment of limitations has, however, generated significant derivative value: KuFal194 served as the structural template for a fragment-based drug design campaign that downsized the molecule to 7-chloro-1H-indole-3-carbonitrile and generated a series of indole-3-carbonitriles with improved physicochemical properties [1]. The compound's predicted logP of 4.2, topological polar surface area of 66 Ų, and molecular weight of 388.16 g/mol place it near the upper boundary of drug-like chemical space [2]. Its kinetic solubility has been experimentally compared with newer fragment-derived analogs, and compound 6h (the most potent fragment-derived inhibitor) retained comparably poor aqueous solubility to KuFal194, indicating that solubility improvement remains an active challenge in this chemical series [1]. For procurement decisions, this means KuFal194 is optimally deployed in biochemical and structural biology applications where its selectivity advantages can be fully leveraged, while cellular and in vivo studies require careful solvent formulation (e.g., DMSO stock solutions with appropriate final solvent concentrations ≤0.1%).

aqueous solubility lipophilicity fragment-based drug design chemical probe limitations

KuFal194: Defined Application Scenarios Where Its Quantitative Differentiation Drives Procurement Decisions


Biochemical Kinase Selectivity Profiling: DYRK1A-Specific Signal Isolation in CMGC Kinase Panel Screens

When a research program requires unambiguous attribution of a biochemical or cellular phenotype to DYRK1A rather than to DYRK1B, CLK1, or CLK4, KuFal194 is the inhibitor of choice within the indoloquinoline series. As demonstrated in Falke et al. (2015), its ~100-fold selectivity window over DYRK1B and ~83-fold over CLK1 enables DYRK1A-specific signal isolation at concentrations up to ~100 nM, whereas the 10-chloro analog 5h would produce confounding inhibition of multiple CMGC kinases at any effective DYRK1A-inhibitory concentration [1]. This scenario applies to kinase panel screening, in vitro substrate phosphorylation assays, and any experiment where DYRK1A selectivity is the primary experimental variable.

Structural Biology and Fragment-Based Drug Design: Using the 4YLJ Co-Crystal Structure as a Template

The availability of a high-quality co-crystal structure of KuFal194 bound to DYRK1A (PDB: 4YLJ, 2.58 Å) makes this compound uniquely valuable for structure-based drug design programs. The defined binding pose—with the carboxylate forming a salt bridge to Lys188 and the 10-iodo substituent occupying the hinge-proximal region—provides a validated starting point for molecular docking, pharmacophore modeling, and fragment-growing strategies [2]. The Meine et al. (2018) study explicitly used KuFal194's structure to design a fragment-based series, demonstrating the practical utility of this structural information for medicinal chemistry campaigns targeting improved physicochemical properties while retaining the selectivity advantages of the 10-iodo pharmacophore [3].

In Vivo Target Validation in Zebrafish Models of Neurodevelopmental Disorders

For research groups employing zebrafish as a vertebrate model for DYRK1A-related neurodevelopmental phenotypes, KuFal194 offers one of the few DYRK1A inhibitors with published, positive in vivo efficacy data. The Buchberger et al. (2021) study demonstrated that KuFal194 treatment (4-day immersion protocol, 3–7 dpf) rescues Purkinje cell layer organization defects caused by human DYRK1A overexpression, providing a validated experimental paradigm that can be directly replicated [4]. This scenario is particularly relevant for Down syndrome research programs that require a selective DYRK1A chemical probe with documented target engagement and phenotypic rescue in a vertebrate system, where less selective inhibitors would confound interpretation due to DYRK1B/CLK co-inhibition.

Cellular DYRK1A Biomarker Assays: Tau pThr212 and SF3B1 pThr434 as Quantitative Readouts

KuFal194 is characterized by two independent, quantitatively defined cellular target engagement assays: inhibition of SF3B1 phosphorylation at Thr434 (IC50 = 0.5 μM in HeLa cells) and inhibition of tau phosphorylation at Thr212 (IC50 = 2.1 μM in HEK293 cells) [1]. These assays provide researchers with validated biomarker readouts for confirming DYRK1A inhibition in their own cellular systems, with the defined IC50 values serving as benchmarking standards. The ~350-fold biochemical-to-cellular shift also provides a useful internal control: if a compound shows a substantially larger or smaller shift, it may indicate differences in cellular permeability, efflux, or off-target contributions that warrant further investigation. This scenario is ideal for laboratories establishing DYRK1A inhibitor screening cascades or validating target engagement in novel cellular models.

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